molecular formula C8H15N5 B12636178 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B12636178
M. Wt: 181.24 g/mol
InChI Key: QAHBZXYRHUTZOQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with an isopropyl group at the 1-position and a pyrrolidin-3-yl group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is widely utilized in medicinal chemistry due to its metabolic stability and bioisosteric resemblance to carboxylic acids .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-propan-2-yl-5-pyrrolidin-3-yltetrazole

InChI

InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

QAHBZXYRHUTZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-(propan-2-yl)pyrrolidine with sodium azide and a suitable electrophile can lead to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Properties
Tetrazoles serve as effective bioisosteres for carboxylic acids due to their ability to mimic the functional groups while providing enhanced metabolic stability. The presence of the tetrazole ring allows for improved binding interactions with biological targets. For instance, 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can be used in the design of inhibitors targeting specific enzymes or receptors, where the tetrazole moiety can replace traditional carboxylic acid functionalities.

Case Study: Inhibitors Development
Research has demonstrated that tetrazole derivatives can inhibit various biological pathways. For example, studies have shown that tetrazoles can effectively inhibit protein-protein interactions critical in cancer biology. The compound's structural features allow it to engage with target proteins similarly to established inhibitors, thereby showcasing its potential in drug development .

Polymer Science Applications

Tetrazole-containing Polymers
The incorporation of tetrazole groups into polymer structures has garnered interest due to their pharmacophoric characteristics. Polymers containing tetrazole moieties exhibit properties similar to those of carboxylate-containing polymers and can ionize at physiological pH levels. This feature is particularly advantageous for drug delivery systems where controlled release and bioavailability are crucial .

Functional Properties
Tetrazole-containing polymers demonstrate unique physicochemical properties that enhance their applicability in biomedical fields. These polymers can be designed to respond to environmental stimuli, making them suitable for applications such as targeted drug delivery or tissue engineering .

Synthesis and Structural Insights

Multicomponent Reactions
The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole often involves multicomponent reactions (MCRs), which allow for efficient construction of complex molecules from simpler precursors. MCRs provide a versatile platform for generating diverse tetrazole derivatives with varying substituents that can be tailored for specific applications in medicinal chemistry .

Crystallographic Studies
Structural studies using X-ray crystallography have revealed insights into the binding modes of tetrazoles with various receptors. The analysis of these interactions is essential for understanding how modifications to the tetrazole structure can influence biological activity and selectivity .

Physicochemical Properties

A comparative analysis of physicochemical properties between 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole and related compounds highlights its potential advantages:

Property1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-tetrazoleCarboxylic Acid Analog
Log D0.691.36
Polar Surface Area (Ų)10795
Efflux RatioNT20
Unbound Brain-to-Plasma Ratio<0.01<0.01

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural properties of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole with analogous compounds:

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Key Functional Groups
Target Compound 1: Propan-2-yl; 5: Pyrrolidin-3-yl Data not available C₉H₁₆N₆ Tetrazole, Pyrrolidine, Isopropyl
1-Phenyl-1H-1,2,3,4-tetrazole (4a) 1: Phenyl 64–65 C₇H₆N₄ Aromatic, Tetrazole
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) 1: 2-Methyl-3-chlorophenyl 95–96 C₈H₇ClN₄ Chlorine, Methyl, Aromatic
1-(2,4-Dichlorophenyl)-1H-tetrazole (4d) 1: 2,4-Dichlorophenyl 146–147 C₇H₄Cl₂N₄ Dichloro, Aromatic
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Tetrazole linked via thioether 173.1 C₁₅H₁₃N₇OS Thioether, Cyano, Pyrazole
1-(3-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole 1: 3-Chlorophenyl; 5: CF₃-phenyl Data not available C₁₄H₈ClF₃N₄ CF₃, Chlorine, Aromatic

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups (e.g., ) enhance electronic deficiency in the tetrazole ring, affecting reactivity and stability.
  • Hybrid Structures : Compound 6d combines tetrazole with pyrazole and a thioether, demonstrating higher thermal stability (173.1°C) due to extended conjugation and intermolecular interactions.

Electronic and Reactivity Profiles

  • Target Compound : The pyrrolidine substituent introduces basicity (via the secondary amine) and hydrogen-bonding capacity, which may enhance solubility in polar solvents. The isopropyl group contributes to lipophilicity, favoring membrane permeability .
  • Comparison with Chlorinated Derivatives : Chlorine and CF₃ groups (e.g., ) deactivate the tetrazole ring, reducing nucleophilic reactivity compared to the target compound’s electron-rich pyrrolidine substituent.
  • Thioether-Containing Analogues : The thioether in 6d introduces redox-sensitive functionality, absent in the target compound, which may limit its metabolic stability in vivo.

Pharmacological and Industrial Relevance

  • Bioisosteric Potential: The target compound’s tetrazole ring mimics carboxylic acids, a feature shared with antihypertensive drugs like losartan. Its pyrrolidine moiety may enhance binding to amine-recognizing receptors, differentiating it from chlorine-substituted analogues (e.g., ).
  • Metabolic Considerations : Unlike methylthiotetrazole derivatives (e.g., ), which are associated with anticoagulant side effects, the target compound’s pyrrolidine group may reduce toxicity risks.

Research Findings and Computational Insights

  • Density Functional Theory (DFT) : Studies using methods like the Colle-Salvetti correlation-energy formula () could predict the target compound’s electron density distribution, revealing charge localization at the pyrrolidine nitrogen .
  • Wavefunction Analysis : Tools like Multiwfn () enable topology analysis of electron density, critical for understanding hydrogen-bonding interactions and aromaticity in the tetrazole ring .

Biological Activity

1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is a synthetic compound belonging to the tetrazole family. Its unique structure, characterized by a tetrazole ring and an isopropyl group attached to a pyrrolidine moiety, contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound features a five-membered heterocyclic structure with four nitrogen atoms and one carbon atom in the tetrazole ring. The presence of the isopropyl group enhances its lipophilicity, while the pyrrolidine ring may facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microorganisms.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation through various pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HeLa5.0
MCF-78.0
A5496.5

The tetrazole moiety allows for structural mimicry of biological molecules, enabling interactions with enzymes and receptors involved in critical metabolic pathways. The compound's ability to form hydrogen bonds enhances its binding affinity to these biological targets.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of multiple tetrazole derivatives found that 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-tetrazole displayed superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, suggesting a potential role as a therapeutic agent in oncology .

Q & A

Basic Research Question

  • ¹H-NMR : The pyrrolidin-3-yl group shows characteristic multiplet signals at δ 2.5–3.5 ppm for N-CH₂ protons, while the isopropyl group exhibits a septet (δ 1.2 ppm) and doublet (δ 1.0 ppm) .
  • IR : The tetrazole ring’s C=N stretching appears near 780–790 cm⁻¹, distinct from pyrrolidine N-H stretches (~3300 cm⁻¹) .
  • LC-MS : Molecular ion peaks at m/z 207 [M+H]⁺ confirm the molecular formula (C₉H₁₄N₆) .

How should researchers address contradictions in thermal stability data for tetrazole derivatives during decomposition studies?

Advanced Research Question
Conflicting thermal data (e.g., TGA vs. DSC results) may arise from polymorphic variations or solvent residues. Methodological solutions include:

  • Controlled atmosphere analysis : Use inert gas (N₂) to prevent oxidative decomposition .
  • Complementary techniques : Pair TGA with IR spectroscopy to monitor tetrazole ring decomposition (loss of ~780 cm⁻¹ signal) .
  • Crystallographic validation : Compare experimental data with X-ray-derived thermal parameters .

What computational strategies are recommended for predicting the biological activity of this tetrazole compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., KDM3B lysine demethylase) to assess binding affinity. The tetrazole’s nitrogen atoms often coordinate metal ions in active sites .
  • ADME prediction : Tools like SwissADME evaluate logP (estimated ~1.8 for C₉H₁₄N₆) and bioavailability, highlighting pyrrolidine’s role in solubility .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends in similar triazole/tetrazole analogs .

How does the thermal stability of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-tetrazole compare to other tetrazole derivatives?

Advanced Research Question
This compound exhibits higher stability (~250°C decomposition onset) compared to 5-aminotetrazole (decomposes at ~150°C) due to:

  • Steric shielding : The bulky isopropyl group reduces ring strain .
  • Hydrogen bonding : Pyrrolidine’s NH group stabilizes the tetrazole ring via intramolecular interactions .
  • Validation : TGA-DSC under N₂ shows a single endothermic peak at 252°C .

What crystallographic techniques are suitable for determining the 3D structure of this compound, and how do structural features influence reactivity?

Advanced Research Question

  • X-ray crystallography : Use Cu-Kα radiation (λ = 1.5418 Å) and ORTEP-3 for structure refinement. The tetrazole ring’s planarity (deviation < 0.02 Å) and pyrrolidine puckering (amplitude ~0.3 Å) are critical .
  • Hirshfeld analysis : Reveals intermolecular interactions (e.g., C-H···N contacts) influencing solubility and crystallization .
  • Impact on reactivity : Planar tetrazole rings favor electrophilic substitution at N2, while pyrrolidine’s chair conformation directs regioselectivity in alkylation .

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., oxidized pyrrolidine derivatives) that may enhance in vivo efficacy .
  • Dosage optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .
  • Comparative studies : Cross-reference with analogs like 5-(trifluoromethyl)-1H-tetrazoles to isolate substituent-specific effects .

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